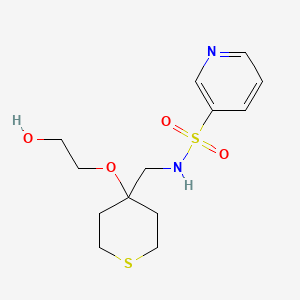

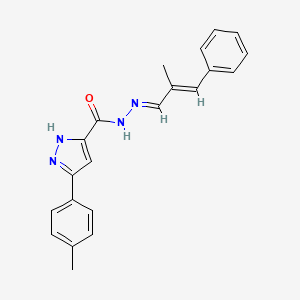

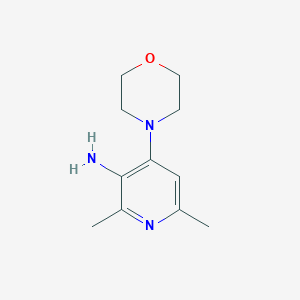

![molecular formula C13H11NaO3S B2578563 Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-44-1](/img/structure/B2578563.png)

Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate” is a chemical compound. It’s related to the compound “1,1’-Biphenyl, 3-methyl-”, which has a molecular formula of C13H12 and a molecular weight of 168.2344 .

Synthesis Analysis

The synthesis of biphenyl compounds can be achieved through a mild and practical route. Isopropyl nitrite is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The biphenyl compounds are obtained from the diazotisation of aniline derivatives with the generated isopropyl nitrite and the coupling reaction with benzene derivatives .Molecular Structure Analysis

The molecular structure of “1,1’-Biphenyl, 3-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The biphenyl molecule consists of two connected phenyl rings .Chemical Reactions Analysis

The chemical reactions of biphenyl compounds involve the use of low-cost copper salts (Cu(I) and Cu(II)) that can mediate the dimerization of arylboronic acids to afford the corresponding symmetrical substituted biaryl in good yields .Physical And Chemical Properties Analysis

The related compound “1,1’-Biphenyl, 3-methyl-” has a molecular weight of 168.2344 . Biphenyl, a related compound, is a solid at room temperature, with a melting point of 69.2 °C .科学的研究の応用

Polymerization and Membrane Applications : One study explored the direct polymerization of sulfonated poly(arylene ether sulfone) copolymers, which are candidates for new proton exchange membranes. This research utilized disodium 3,3'-disulfonate-4,4'-dichlorodiphenylsulfone, a compound related to Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate, showing its potential in high molecular weight polymerization and membrane fabrication (Wang, Hickner, Kim, Zawodzinski, & Mcgrath, 2002).

Surfactant Dynamics : Another study focused on Sodium dodecylbenzene sulfonate (SDSB), examining its structural and dynamic properties in micelles using molecular dynamics simulations. This research provides insights into the behavior of similar sulfonate compounds in nanotechnology and material science applications (Palazzesi, Calvaresi, & Zerbetto, 2011).

Gas Dehumidification Membranes : Research on the synthesis of sodium sulfonate-functionalized polyether ether ketones for gas dehumidification membrane materials highlights the potential of sulfonate compounds in creating materials with high thermal stability and selectivity for water vapor over nitrogen (Liu, Wang, & Chen, 2001).

Catalytic Applications : A study demonstrated the use of Sodium dodecyl benzene sulfonate in the tandem Knoevenagel-Michael reaction for synthesizing pyrazolones, showcasing the compound's potential as a catalyst in organic synthesis (Zheng, Zheng, Wang, Cao, Shao, & Guo, 2018).

Ion Exchange Membranes : The development of novel cation exchange membranes using sodium sulfonate compounds for alkali recovery illustrates their application in enhancing ion transport and separation processes (Mondal, Dai, Pan, Zheng, Hossain, Khan, Wu, & Xu, 2015).

Polymeric Material Synthesis : Research on the synthesis of sodium sulfonate-functionalized poly(ether ether ketone)s demonstrates the compound's role in producing polymers with varied thermal stability and solubility, important for advanced material applications (Wang, Chen, & Xu, 1998).

Safety and Hazards

特性

IUPAC Name |

sodium;4-(3-methylphenyl)benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S.Na/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)17(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKRIULVBUGAFR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)

![2-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2578491.png)

![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)

![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)